A Comprehensive Technical Guide to the Physical Properties of (R)-3-aminopyrrolidin-2-one Hydrochloride
A Comprehensive Technical Guide to the Physical Properties of (R)-3-aminopyrrolidin-2-one Hydrochloride
Abstract
(R)-3-aminopyrrolidin-2-one hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and drug development sectors. As a derivative of the pyrrolidinone core, a privileged scaffold in medicinal chemistry, its utility in the synthesis of novel chemical entities is substantial. This guide provides an in-depth review of the core physical properties of (R)-3-aminopyrrolidin-2-one hydrochloride. Recognizing the current gaps in publicly available data for specific parameters such as melting point and solubility, this document places a strong emphasis on providing robust, field-proven experimental protocols for their determination. This work is intended to serve as a vital resource for researchers, enabling accurate characterization, informed experimental design, and ensuring the integrity of subsequent research and development activities.
Core Physicochemical Identifiers
Precise identification is the foundation of all chemical research. (R)-3-aminopyrrolidin-2-one hydrochloride is a chiral molecule, and its properties are intrinsically linked to its specific stereochemistry. It is crucial for researchers to distinguish it from its enantiomer and the racemic mixture.
The CAS number for the corresponding (S)-enantiomer, (3S)-3-aminopyrrolidin-2-one hydrochloride, is frequently cited as 56440-28-9.[1][2] However, a distinct CAS number for the (R)-enantiomer is not consistently reported in major chemical databases. Researchers should procure this material from suppliers who can provide enantiomeric purity confirmation through chiral chromatography or polarimetry.
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} dotedit Caption: Core identifiers and 2D structure of the molecule.
Macroscopic and Thermal Properties
The macroscopic appearance and thermal behavior of an Active Pharmaceutical Ingredient (API) are critical indicators of purity and are fundamental to handling, storage, and formulation processes.
Appearance and Morphology
Based on data for the corresponding (S)-enantiomer, (R)-3-aminopyrrolidin-2-one hydrochloride is expected to be an off-white to light brown solid at standard temperature and pressure. The morphology is typically a crystalline powder, though this can vary based on the crystallization process used during synthesis and purification.
Thermal Properties: Melting Point
The melting point is a critical physical constant used to assess the purity of a crystalline solid. A sharp melting range typically indicates high purity, whereas a broad and depressed range suggests the presence of impurities. As of this writing, a definitive melting point for (R)-3-aminopyrrolidin-2-one hydrochloride is not available in public literature or common supplier safety data sheets.[2][3] Therefore, experimental determination is required.
Table 1: Thermal Properties Summary
| Property | Value | Method |
|---|---|---|
| Appearance | Off-white to light brown solid | Visual Inspection |
| Melting Point | Data not available; requires experimental determination. | Capillary Method |
Field Protocol: Melting Point Determination (Capillary Method)
This protocol describes the standard pharmacopeial method for determining the melting range of a solid crystalline compound.
Causality & Rationale: The capillary method provides a controlled, reproducible environment for heating a small sample. A slow heating ramp rate (~1-2 °C/min) near the expected melting point is essential to allow for thermal equilibrium between the heating block, the thermometer, and the sample, ensuring an accurate reading. A preliminary fast ramp can save time by identifying an approximate range.
Methodology:
-
Sample Preparation:
-
Ensure the sample is completely dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.
-
Tap the open end of a capillary melting point tube into the powder until a small amount of solid enters the tube.
-
Invert the tube and tap its sealed bottom gently on a hard surface to pack the solid down.
-
Drop the tube, sealed-end down, through a long glass tube (approx. 1 meter) onto the benchtop. The impact will tightly pack the sample.
-
Repeat until the sample column is 2-3 mm high.[4] An improperly packed or overly large sample will heat unevenly, leading to a broad, inaccurate melting range.
-
-
Instrument Setup (e.g., Mel-Temp Apparatus):
-
Insert the packed capillary tube into one of the sample slots in the heating block.[4]
-
Set the apparatus to a rapid heating rate (e.g., 10-15 °C/minute) to perform a preliminary, approximate determination.
-
Record the approximate melting temperature. Let the apparatus cool to at least 20 °C below this temperature.
-
-
Accurate Determination:
-
Prepare a new capillary tube with a fresh sample.
-
Set the start temperature to approximately 15-20 °C below the approximate melting point found in the preliminary run.
-
Set the heating ramp rate to 1-2 °C per minute .[4]
-
Observe the sample through the magnifying lens.
-
Record T₁: The temperature at which the first drop of liquid appears within the solid matrix.
-
Record T₂: The temperature at which the last solid particle melts into a transparent liquid.
-
The melting range is reported as T₁ - T₂ .
-
Perform the measurement in triplicate for reproducibility.
-
Hygroscopicity and Stability
Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere. As a hydrochloride salt, this compound is anticipated to be hygroscopic.[5] Moisture uptake can lead to physical changes (deliquescence, caking) and chemical degradation (e.g., hydrolysis), compromising the material's integrity.
Handling and Storage Recommendations:
-
Store in a tightly sealed container.
-
For long-term storage, use a desiccator containing a suitable drying agent (e.g., silica gel, Drierite).
-
Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize contact with atmospheric moisture.[2]
Field Protocol: Hygroscopicity Classification
This protocol provides a standardized method to classify the hygroscopicity of a material based on the European Pharmacopoeia (Ph. Eur.) guidelines.
Causality & Rationale: This method exposes the material to a high-humidity environment (80% Relative Humidity) for a fixed period. The mass gain due to water absorption is measured and used to classify the material. This provides a standardized way to compare the hygroscopic nature of different substances.
Methodology:
-
Sample Preparation:
-
Weigh a clean, dry glass petri dish (m₁).
-
Place approximately 1.0 g of the test sample into the petri dish and record the initial mass accurately (m₂).
-
-
Controlled Environment Exposure:
-
Prepare a sealed chamber (e.g., a desiccator) containing a saturated solution of ammonium sulfate, which maintains a relative humidity (RH) of approximately 80% at 25 °C.
-
Place the open petri dish containing the sample into the chamber.
-
Store the sealed chamber at a constant temperature of 25 ± 1 °C for 24 hours.
-
-
Gravimetric Analysis:
-
After 24 hours, remove the petri dish and immediately weigh it to determine the final mass (m₃).
-
Calculate the percentage mass increase using the formula: % Mass Increase = [(m₃ - m₂) / (m₂ - m₁)] * 100
-
-
Classification:
-
Classify the material based on the Ph. Eur. criteria outlined in Table 2.
-
Table 2: Hygroscopicity Classification (based on Ph. Eur.) [1]
| Classification | Mass Increase (% w/w) |
|---|---|
| Non-hygroscopic | < 0.2% |
| Slightly hygroscopic | ≥ 0.2% and < 2% |
| Hygroscopic | ≥ 2% and < 15% |
| Very hygroscopic | ≥ 15% |
Solubility Profile
Table 3: Predicted and Experimental Solubility
| Solvent | Predicted Qualitative Solubility | Experimental Value (mg/mL) |
|---|---|---|
| Water | Soluble | Data not available |
| Methanol | Soluble | Data not available |
| Ethanol | Sparingly Soluble to Soluble | Data not available |
| DMSO | Soluble | Data not available |
| Dichloromethane | Sparingly Soluble to Insoluble | Data not available |
Field Protocol: Solubility Determination (Shake-Flask Method)
Causality & Rationale: This method ensures that the solvent is fully saturated with the solute by allowing sufficient time for equilibrium to be reached. Adding an excess of solid guarantees saturation. Subsequent filtration or centrifugation removes undissolved solid, allowing for the accurate quantification of the dissolved compound in the supernatant.
Methodology:
-
Sample Preparation:
-
Add an excess amount of the compound (e.g., 10-20 mg) to a series of glass vials. The excess is crucial to ensure saturation is achieved.
-
To each vial, add a precise volume (e.g., 1.0 mL) of the desired solvent (Water, DMSO, Ethanol, etc.).
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a shaker or orbital incubator set to a constant temperature (typically 25 °C for standard solubility or 37 °C for physiological relevance).
-
Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[6] For some compounds, 48-72 hours may be necessary.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1 hour to let the excess solid settle.
-
Carefully withdraw an aliquot of the supernatant. It is critical not to disturb the solid at the bottom.
-
Filter the aliquot through a 0.45 µm syringe filter (ensure the filter material is compatible with the solvent) to remove any remaining microscopic particles. Alternatively, centrifuge the vials at high speed and sample the clear supernatant.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent for analysis.
-
Quantify the concentration of the dissolved compound using a validated analytical method, such as:
-
High-Performance Liquid Chromatography (HPLC): The preferred method for its specificity and sensitivity. Requires a calibration curve prepared with known concentrations of the compound.
-
UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and no interfering excipients are present. Requires a calibration curve (Beer's Law plot).
-
-
Calculate the original concentration in the saturated solution, accounting for any dilutions, to determine the solubility in mg/mL or mol/L.
-
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and identity of a compound. While specific spectra for this compound are not publicly archived, its key features can be predicted based on its functional groups.
Predicted ¹H and ¹³C NMR Spectral Features
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR: Protons in different chemical environments will resonate at different frequencies (chemical shifts). Key expected signals include:
-
Lactam N-H: A broad singlet, typically downfield (> 7.5 ppm).
-
Ammonium -NH₃⁺: A very broad signal, often overlapping with the water peak in protic solvents.
-
CH-NH₃⁺ (C3-H): A multiplet, shifted downfield due to the adjacent electron-withdrawing amino and carbonyl groups (approx. 3.5-4.5 ppm).
-
CH₂ (C4 and C5): Complex multiplets in the aliphatic region (approx. 2.0-3.5 ppm).
-
-
¹³C NMR: Each unique carbon atom will give a distinct signal.
-
Carbonyl C=O (C2): The most downfield signal, typically in the 170-180 ppm range.
-
CH-N (C3): Signal around 45-60 ppm.
-
CH₂ carbons (C4, C5): Signals in the aliphatic region, typically 20-45 ppm.
-
Predicted Infrared (IR) Absorption Features
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |
|---|---|---|---|
| 3400 - 3200 | N-H (Lactam) | Stretch | Medium, Broad |
| 3200 - 2800 | N-H (Ammonium) | Stretch | Strong, Very Broad |
| 3000 - 2850 | C-H (Aliphatic) | Stretch | Medium |
| ~1680 | C=O (Lactam) | Stretch | Strong, Sharp |
| ~1600 | N-H (Amine) | Bend (Scissoring) | Medium-Strong |
Rationale: The carbonyl (C=O) stretch of the five-membered lactam ring is expected to be a strong, sharp absorption around 1680 cm⁻¹. The N-H stretching of the secondary amide (lactam) will appear as a broad band around 3300 cm⁻¹. The protonated primary amine (-NH₃⁺) will exhibit very broad and strong stretching absorptions, often appearing as a complex, bumpy feature spanning from ~3200 cm⁻¹ down to ~2800 cm⁻¹, superimposed on the C-H stretching region.
Integrated Characterization Workflow
A logical, sequential workflow is essential for the efficient and comprehensive characterization of any new chemical entity. The following diagram outlines the recommended process.
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} dotedit Caption: Recommended workflow for physical properties characterization.
Conclusion
This technical guide consolidates the known identifying characteristics of (R)-3-aminopyrrolidin-2-one hydrochloride and, more critically, provides the necessary framework for its complete physical characterization. While key quantitative data points like melting point and solubility are not widely published, the detailed, scientifically-grounded protocols presented herein empower researchers to generate this data reliably and reproducibly. Adherence to these methodologies will ensure high-quality, consistent data, which is paramount for the successful application of this valuable chiral building block in drug discovery and development pipelines.
References
-
Pharma Growth Hub. (2024). Classification of Hygroscopicity. [Link]
-
LookChem. (n.d.). Cas 56440-28-9, 3-AMINOPYRROLIDIN-2-ONE. [Link]
-
Angene Chemical. (n.d.). Safety Data Sheet for CAS 56440-28-9. [Link]
-
Chemistry LibreTexts. (2021). 4.3: Melting Point Determination Procedure. [Link]
-
Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. [Link]
-
Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. [Link]
Sources
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